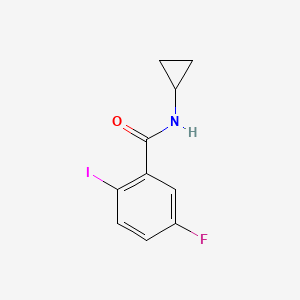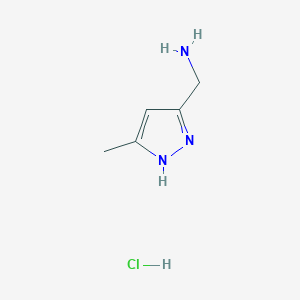
3-((4-(Trifluoromethyl)Phenyl)Amino)Benzoic Acid
概要
説明
AKR1C3-IN-4は、アルドケトレダクターゼファミリー1メンバーC3(AKR1C3)の新しい阻害剤です。AKR1C3は、ステロイド、プロスタグランジン、脂質アルデヒドの代謝に関与する酵素です。 アンドロゲンおよびエストロゲンの生合成に重要な役割を果たし、特に前立腺癌や乳癌などのホルモン依存性癌の癌研究における重要な標的となっています .
作用機序
AKR1C3-IN-4は、AKR1C3の活性を阻害することでその効果を発揮します。この酵素は、4-アンドロステン-3,17-ジオンをテストステロンに、エストロンを17β-エストラジオールに還元する触媒反応を行います。AKR1C3-IN-4はAKR1C3を阻害することで、これらの強力なアンドロゲンとエストロゲンの産生を減らし、ホルモン依存性腫瘍の成長を遅らせる可能性があります。 分子標的は、阻害剤が結合して基質のアクセスを阻害するAKR1C3の活性部位が含まれます .
類似の化合物との比較
類似の化合物
スティロピン: AKR1C3の別の阻害剤であり、強い結合親和性で知られています。
非ステロイド系抗炎症薬(NSAIDs): いくつかのNSAIDsはAKR1C3も阻害しますが、特異性は低いです。
フラボノイド: AKR1C3を阻害することが示されている天然化合物。
独自性
AKR1C3-IN-4は、他の阻害剤と比較して、AKR1C3を阻害する際の高い特異性と効力によりユニークです。 スティロピンよりも低い阻害定数(Ki)を持つように最適化されており、より効果的な阻害剤となっています .
生化学分析
Biochemical Properties
The nature of these interactions is likely dependent on the specific structure of the compound, including the presence of the trifluoromethyl and amino groups .
Cellular Effects
It has been found that similar compounds can have significant impacts on cellular processes . For instance, some benzoic acid derivatives have been found to exhibit antimicrobial and cytotoxic activities .
Molecular Mechanism
This suggests that the compound may exert its effects at least in part through interactions with this enzyme .
Transport and Distribution
Similar compounds are known to interact with various transporters and binding proteins .
準備方法
合成経路と反応条件
AKR1C3-IN-4の合成は、通常、重要な中間体の形成とその後の官能基化を含む複数の段階を伴います。正確な合成経路は異なる場合がありますが、一般的には以下が含まれます。
コア構造の形成: この段階では、通常、環化反応によって分子のコア骨格が構築されます。
官能基の修飾: AKR1C3に対する阻害活性と選択性を向上させるために、さまざまな官能基が導入されます。
精製: 最終生成物は、カラムクロマトグラフィーや再結晶などの技術を使用して精製され、高純度の生成物が得られます。
工業生産方法
AKR1C3-IN-4の工業生産では、収率を最大化し、コストを最小限に抑えるために、合成経路の最適化が行われる可能性があります。 これには、特定の段階での連続フローリアクターの使用や、より効率的な精製方法の開発が含まれる可能性があります .
化学反応の分析
反応の種類
AKR1C3-IN-4は、次のようないくつかの種類の化学反応を受けます。
還元: AKR1C3-IN-4は、特に還元剤の存在下で、還元反応に関与することができます。
酸化: 特定の条件下で酸化反応を受けることもできます。
置換: 化合物はある種の官能基が存在するかどうかによって、求核置換反応や求電子置換反応に関与することができます。
一般的な試薬と条件
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
酸化剤: 過マンガン酸カリウム、三酸化クロム。
溶媒: 一般的な溶媒には、ジクロロメタン、エタノール、水などがあります。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、還元反応は通常アルコールを生成し、酸化反応はケトンまたはアルデヒドを生成することができます .
科学研究への応用
AKR1C3-IN-4は、次のような科学研究にいくつかの応用があります。
癌研究: ホルモン依存性癌におけるAKR1C3の役割を研究し、潜在的な治療戦略を開発するために使用されます。
内分泌学: この化合物は、ステロイドとプロスタグランジンの代謝を理解するのに役立ちます。
創薬: AKR1C3-IN-4は、さまざまな癌や内分泌障害の治療に使用できる、AKR1C3を標的とする新しい阻害剤の開発のためのリード化合物として役立ちます.
科学的研究の応用
AKR1C3-IN-4 has several scientific research applications, including:
Cancer Research: It is used to study the role of AKR1C3 in hormone-dependent cancers and to develop potential therapeutic strategies.
Endocrinology: The compound helps in understanding the metabolism of steroids and prostaglandins.
Drug Development: AKR1C3-IN-4 serves as a lead compound for developing new inhibitors targeting AKR1C3, which could be used in treating various cancers and endocrine disorders.
類似化合物との比較
Similar Compounds
Stylopine: Another inhibitor of AKR1C3, known for its strong binding affinity.
Non-steroidal Anti-inflammatory Drugs (NSAIDs): Some NSAIDs also inhibit AKR1C3 but with less specificity.
Flavonoids: Natural compounds that have been shown to inhibit AKR1C3.
Uniqueness
AKR1C3-IN-4 is unique due to its high specificity and potency in inhibiting AKR1C3 compared to other inhibitors. It has been optimized to have a lower inhibition constant (ki) than Stylopine, making it a more effective inhibitor .
特性
IUPAC Name |
3-[4-(trifluoromethyl)anilino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c15-14(16,17)10-4-6-11(7-5-10)18-12-3-1-2-9(8-12)13(19)20/h1-8,18H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZIRNPRVJEHHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=CC=C(C=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2H-1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]amine dihydrochloride](/img/structure/B3096393.png)




![5-Methyl-1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B3096430.png)


![1-(2,4-difluoro-phenyl)-1H-[1,2,4]triazole](/img/structure/B3096447.png)


![[(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B3096475.png)
![[(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B3096479.png)
